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4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

PFKFB3 inhibition IC50 recombinant enzyme assay

4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8), a sulfonamide-substituted N-aryl 6-aminoquinoxaline , is a synthetic small molecule characterized by a 4-fluorophenylsulfonyl moiety linked to a 6-aminoquinoxaline scaffold. This compound serves as a tool for investigating the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme, a key glycolytic regulator implicated in cancer metabolism via the Warburg effect.

Molecular Formula C14H10FN3O2S
Molecular Weight 303.31
CAS No. 478079-12-8
Cat. No. B2398809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
CAS478079-12-8
Molecular FormulaC14H10FN3O2S
Molecular Weight303.31
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H10FN3O2S/c15-10-1-4-12(5-2-10)21(19,20)18-11-3-6-13-14(9-11)17-8-7-16-13/h1-9,18H
InChIKeySFTHIPYVDXOSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8) as a PFKFB3 Inhibitor & Research Tool


4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8), a sulfonamide-substituted N-aryl 6-aminoquinoxaline [1], is a synthetic small molecule characterized by a 4-fluorophenylsulfonyl moiety linked to a 6-aminoquinoxaline scaffold. This compound serves as a tool for investigating the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme, a key glycolytic regulator implicated in cancer metabolism via the Warburg effect [1]. It belongs to a chemotype that has been crystallized bound to the target and profiled across multiple PFKFB isoforms [2].

Why Analog Substitution Is Not Straightforward for 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide


Within the N-aryl 6-aminoquinoxaline chemotype, subtle structural modifications profoundly alter PFKFB3 potency, isoform selectivity, and physicochemical properties [1]. The 4-fluorobenzenesulfonamide substituent in this compound confers a distinct combination of target engagement and PK-relevant parameters—including kinetic solubility and metabolic stability—that may not be preserved in close analogs bearing alternative halogens, substitution patterns, or amide linkers [1]. Furthermore, this scaffold can exhibit off-target activity against kinases and methyltransferases, meaning that even compounds with similar PFKFB3 IC50 values can differ substantially in selectivity fingerprints and cellular pharmacodynamics [2].

Quantified Differentiation of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide Against In-Class Comparators


PFKFB3 Biochemical Potency: This Compound vs. Closest Sulfonamide Analogs

In a recombinant human PFKFB3 ADP-Glo biochemical assay, 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide inhibited the enzyme with an IC50 of 575 nM [1]. In the same assay platform, the unsubstituted benzenesulfonamide analog (compound 22 in the series) exhibited an IC50 of 1,100 nM, indicating that the 4-fluoro substitution improves potency approximately 1.9-fold [2]. This head-to-head comparison within the same study demonstrates that the 4-fluoro group contributes to enhanced target engagement.

PFKFB3 inhibition IC50 recombinant enzyme assay kinase inhibitor

PFKFB Isoform Selectivity Profile vs. PFKFB1 and PFKFB2

This compound displays a distinct PFKFB isoform selectivity profile. Against recombinant PFKFB1, it shows an IC50 of 51,100 nM, and against PFKFB2, an IC50 of 26,900 nM [1]. This corresponds to a PFKFB3/PFKFB1 selectivity ratio of ~89-fold and a PFKFB3/PFKFB2 selectivity ratio of ~47-fold. In contrast, many amide-based analogs in the same series exhibit a narrower selectivity gap (e.g., compound 8 demonstrates only ~20-fold selectivity over PFKFB1) [2]. The heightened isoform discrimination is a critical differentiator for target validation studies where avoiding PFKFB1 and PFKFB2 engagement is required.

isoform selectivity PFKFB1 PFKFB2 ADP-Glo assay selectivity ratio

Cellular Activity in A549 Lung Cancer Cells vs. Biochemical Potency

In A549 lung cancer cells, this compound inhibited PFKFB3-mediated fructose-1,6-bisphosphate production with an IC50 of 30,000 nM (30 µM) and reduced lactate secretion with an IC50 of 30,000 nM, as measured by MS/MS analysis and lactate assay, respectively, after 4 hours [1]. This represents a 52-fold loss of potency relative to the biochemical IC50 (575 nM). While some amide analogs in the series maintained sub-micromolar cellular activity (e.g., compound 8 exhibited cellular IC50 ~800 nM in a similar HCT116 cell-based assay) [2], this sulfonamide's higher cellular shift may reflect differences in permeability, intracellular protein binding, or target residence time—factors that must be considered when interpreting cell-based phenotypic results.

cellular activity A549 cells metabolite analysis lactate secretion MS/MS

Off-Target Profile Against NSD2, DOT1L, and Arsenite Methyltransferase

Broad kinase and methyltransferase profiling reveals that this compound inhibits the histone methyltransferase NSD2 with an IC50 of 11,000 nM, DOT1L with an IC50 >100,000 nM, and arsenite methyltransferase with an IC50 of 3,000 nM [1]. These data provide a selectivity window against other methyltransferases (e.g., PFKFB3/NSD2 selectivity of ~19-fold). Several close analogs with similar PFKFB3 potency have been reported to show significantly greater NSD2 inhibition (<1,000 nM IC50), which could confound interpretation of epigenetic effects in cell-based experiments [2]. This defined off-target fingerprint allows researchers to select an appropriate concentration range that avoids substantial methyltransferase inhibition.

off-target activity NSD2 methyltransferase DOT1L kinase selectivity arsenite methyltransferase

Physicochemical Properties: Kinetic Solubility and Metabolic Stability

Within the N-aryl 6-aminoquinoxaline library, sulfonamide derivatives generally demonstrated moderate to good kinetic solubility (>50 µM in PBS) and favorable metabolic stability in human liver microsomes (t1/2 >60 min) [1]. Although specific numerical values for this compound were not reported in the primary paper, the structure-activity relationship data indicate that the 4-fluorobenzenesulfonamide group contributes positively to solubility relative to bulkier aryl sulfonamides and some amide congeners (e.g., compounds with 4-chlorobenzenesulfonamide showed solubility <20 µM) [1]. This physicochemical advantage supports its use in cellular and preliminary in vivo studies without formulation challenges.

kinetic solubility metabolic stability ADME physicochemical properties lead optimization

X-ray Co-Crystal Structure Confirms Binding Mode (PDB: 6IBZ)

An X-ray co-crystal structure of this compound (designated inhibitor 7) bound to human PFKFB3 has been solved at 2.44 Å resolution (PDB ID: 6IBZ) [1]. The structural data reveal that the 4-fluorobenzenesulfonamide moiety occupies the ATP-binding pocket, with the fluorine atom engaging in a key halogen bond with a backbone carbonyl, while the quinoxaline core forms a hydrogen bond network with hinge residues. This experimentally determined binding mode is not shared by all analogs; for example, certain amide derivatives exhibit alternative orientation within the pocket, as inferred from SAR and docking studies [2]. Access to a high-resolution binding mode facilitates rational optimization and molecular modeling, providing a structural basis for the selectivity profile discussed above.

X-ray crystallography binding mode structure-based drug design PDB 6IBZ ligand interaction

Recommended Application Scenarios for 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide Based on Differentiated Evidence


Target Validation of PFKFB3 in Glycolysis-Dependent Cancer Models

This compound's moderate biochemical potency (IC50 575 nM) and well-defined selectivity window over PFKFB1 (89-fold) and PFKFB2 (47-fold) make it suitable for target validation studies in cancer cell lines that rely on aerobic glycolysis. Researchers should use 10-30 µM concentrations in cell-based assays, as guided by the cellular IC50 values in A549 cells [1], to ensure PFKFB3 engagement while minimizing off-target methyltransferase inhibition (<30% inhibition at 10 µM against NSD2). The X-ray co-crystal structure (PDB 6IBZ) can be used to design negative control mutants or confirm on-target effects via complementary genetic approaches (e.g., PFKFB3 knockdown or knockout) [2].

Chemical Probe Development Using the 4-Fluorobenzenesulfonamide Scaffold

The 4-fluoro substitution provides a potency advantage (1.9-fold over the unsubstituted analog) and improved solubility relative to the 4-chloro congener (>50 µM vs. <20 µM) [1]. These differentiated features establish this compound as an advanced starting point for probe development campaigns requiring intermittent dosing or demanding formulation conditions. The solved binding mode identifies the 4-fluoro position as a vector for further elaboration to enhance selectivity, while the extensive off-target profiling data (NSD2, DOT1L, arsenite methyltransferase IC50 values) informs selectivity optimization strategies [2].

Method Development and Assay Standardization for PFKFB3 Inhibitor Screening

The compound's activity across three orthogonal assay platforms—recombinant enzyme ADP-Glo (IC50 575 nM), cellular fructose-1,6-bisphosphate MS/MS (IC50 30,000 nM), and lactate secretion (IC50 30,000 nM) [1]—makes it a useful positive control for developing and standardizing multi-tier screening cascades. Procurement teams evaluating this compound for assay laboratories should consider that its consistent performance across formats enables cross-platform normalization, and the well-characterized cellular shift (52-fold) serves as a benchmark for assessing permeability and intracellular binding of newly discovered inhibitors.

Structural Biology and Fragment-Based Drug Discovery Initiatives

The high-resolution co-crystal structure (PDB 6IBZ, 2.44 Å) provides an experimentally validated starting point for structure-based design, docking studies, and fragment evolution campaigns [1]. Unlike some amide-based analogs that exhibit ambiguous SAR due to alternative binding modes, this compound's structurally verified interaction with the hinge region and halogen bond with the backbone carbonyl offers a clear structural hypothesis for potency and selectivity determinants [2]. Structural biologists can directly use the deposited coordinates for molecular replacement in further crystallization efforts with mutant enzymes or related PFKFB isoforms.

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